![molecular formula C21H34N2O6 B5052840 1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5052840.png)
1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
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Overview
Description
The compound is a derivative of Ethyl (4-tert-butylphenoxy)acetate . This compound has a molecular formula of C14H20O3 and a molecular weight of 236.3068 .
Synthesis Analysis
While specific synthesis information for “1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate” is not available, related compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The molecular structure of the related compound Ethyl (4-tert-butylphenoxy)acetate is available as a 2D Mol file or as a computed 3D SD file . The structures of the related compounds tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were confirmed by single crystal X-ray diffraction analysis .properties
IUPAC Name |
1-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2.C2H2O4/c1-19(2,3)17-5-7-18(8-6-17)23-16-15-22-14-13-21-11-9-20(4)10-12-21;3-1(4)2(5)6/h5-8H,9-16H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMFJMLROLUYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2CCN(CC2)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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